Lipophilicity Advantage of the 3-Br/5-Cl Substitution Pattern over the Mono-Brominated Analog
The target compound exhibits a computed XLogP3 of 3.3, which is 1.34 log units higher than the LogP of 1.96 reported for the mono-brominated analog 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-33-1) [1][2]. This increase in lipophilicity, driven by the additional chlorine substituent at the 5-position, places the compound closer to the optimal range for membrane permeability and CNS drug-like space without requiring post-functionalization.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 [1] |
| Comparator Or Baseline | 3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-33-1): LogP = 1.96 [2] |
| Quantified Difference | ΔLogP = +1.34 (target more lipophilic) |
| Conditions | Computed values; XLogP3 from Kuujia (target) vs LogP from ChemSrc (comparator) |
Why This Matters
A LogP shift of 1.34 units can significantly affect membrane permeability, off-target promiscuity, and pharmacokinetic profile; medicinal chemists selecting building blocks for CNS or intracellular targets should prefer the 3-Br/5-Cl pattern when higher baseline lipophilicity is required without additional synthetic steps.
- [1] Kuujia Product Page: 3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo3,4-bpyridine (CAS 1416713-51-3). Computed Property: XLogP3 = 3.3. View Source
- [2] ChemSrc: 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-33-1). LogP = 1.96. Accessed 2026-04-28. View Source
